molecular formula C23H34O5 B10795381 Latanoprostacid

Latanoprostacid

Cat. No.: B10795381
M. Wt: 390.5 g/mol
InChI Key: HNPFPERDNWXAGS-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Latanoprostacid is synthesized through a multi-step process starting from prostaglandin F2 alpha. The key steps involve esterification, reduction, and hydrolysis reactions. The synthesis begins with the esterification of prostaglandin F2 alpha to form an isopropyl ester. This is followed by a reduction step to convert the ester into an alcohol. Finally, the alcohol undergoes hydrolysis to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Latanoprostacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

Latanoprostacid has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.

    Biology: this compound is used in research on cellular signaling pathways and receptor interactions.

    Medicine: It is extensively studied for its therapeutic effects in treating glaucoma and ocular hypertension.

    Industry: This compound is used in the development of new ophthalmic drugs and formulations

Mechanism of Action

Latanoprostacid exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding leads to the remodeling of the extracellular matrix, increasing the outflow of aqueous humor through the uveoscleral pathway. The increased outflow reduces intraocular pressure, which is beneficial in conditions like glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Latanoprostacid is unique in its specific action on the prostaglandin F receptor, leading to targeted remodeling of the ciliary muscle’s extracellular matrix. This specific mechanism makes it highly effective in reducing intraocular pressure with minimal systemic side effects .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

(E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+

InChI Key

HNPFPERDNWXAGS-LZCJLJQNSA-N

Isomeric SMILES

C1C(C(C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O

Origin of Product

United States

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